

Spectroscopic comparison of Allyl-but-2-ynylamine and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl-but-2-ynyl-amine

Cat. No.: B15364025

Get Quote

A Spectroscopic Showdown: Allyl-prop-2-ynylamine vs. its Hydrochloride Salt

A detailed comparative analysis of the spectroscopic characteristics of Allyl-prop-2-ynyl-amine and its hydrochloride salt, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

In the realm of organic chemistry and drug development, the precise characterization of molecules is paramount. This guide offers an in-depth spectroscopic comparison of the secondary amine, Allyl-prop-2-ynyl-amine, and its corresponding hydrochloride salt. Understanding the spectral shifts and changes upon protonation is crucial for researchers working with amine-containing compounds, as it directly impacts their physical, chemical, and biological properties.

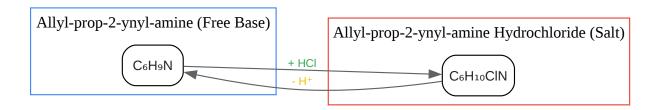
Note: The initial request specified "Allyl-but-2-ynyl-amine." However, due to the limited availability of specific spectroscopic data for this compound, this guide focuses on the closely related and more extensively documented "Allyl-prop-2-ynyl-amine." The principles of spectroscopic comparison remain the same.

Chemical Structures and the Effect of Protonation

Allyl-prop-2-ynyl-amine is a secondary amine featuring both an allyl and a propargyl group attached to the nitrogen atom. Upon reaction with hydrochloric acid (HCl), the lone pair of



electrons on the nitrogen atom accepts a proton, forming the corresponding ammonium salt, Allyl-prop-2-ynyl-amine hydrochloride. This protonation event leads to significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.



Click to download full resolution via product page

Caption: Reaction diagram illustrating the reversible protonation of Allyl-prop-2-ynyl-amine to its hydrochloride salt.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Allyl-prop-2-ynyl-amine and its hydrochloride salt. The data is compiled from spectral databases and theoretical predictions based on the functional groups present.

Table 1: Infrared (IR) Spectroscopy Data



Functional Group	Allyl-prop-2-ynyl- amine (Free Base) (cm ⁻¹)	Allyl-prop-2-ynyl- amine Hydrochloride (Salt) (cm ⁻¹)	Vibrational Mode
N-H (stretch)	~3350-3310 (weak- medium)	2700-3000 (strong, broad)	Stretching
C≡C-H (stretch)	~3300	~3300	Stretching
C=C-H (stretch)	~3080	~3080	Stretching
C-H (sp³) (stretch)	~2800-3000	~2800-3000	Stretching
C≡C (stretch)	~2120	~2120	Stretching
C=C (stretch)	~1645	~1645	Stretching
N-H (bend)	Not typically observed for secondary amines	~1500-1600 (medium)	Bending
C-N (stretch)	~1140-1020	~1140-1020	Stretching

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in ppm)

Proton Environment	Allyl-prop-2-ynyl- amine (Free Base)	Allyl-prop-2-ynyl- amine Hydrochloride (Salt)	Multiplicity
N-H	1.0 - 3.0 (broad)	8.0 - 10.0 (broad)	Singlet
C≡C-H	~2.2	~2.5	Triplet
=CH-	~5.8	~6.0	Multiplet
=CH ₂	~5.2	~5.4	Multiplet
N-CH ₂ -C=C	~3.2	~3.5	Doublet
N-CH2-C≡C	~3.3	~3.6	Doublet



Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in ppm)

Carbon Environment	Allyl-prop-2-ynyl-amine (Free Base)	Allyl-prop-2-ynyl-amine Hydrochloride (Salt)
C=C	~135	~133
C=CH ₂	~117	~119
C≡CH	~80	~78
C≡CH	~72	~74
N-CH ₂ -C=C	~50	~48
N-CH2-C≡C	~38	~36

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M+) or (M+H)+ (m/z)	Key Fragmentation Peaks (m/z)
Allyl-prop-2-ynyl-amine (Free Base)	95.07	94, 80, 68, 54, 41
Allyl-prop-2-ynyl-amine Hydrochloride (Salt)	96.08 (as [M+H]+)	94, 80, 68, 54, 41 (similar to free base after loss of HCl)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation (Free Base): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.



- Sample Preparation (Hydrochloride Salt): The solid salt is finely ground with dry KBr powder and pressed into a thin pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 300 MHz or higher NMR Spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a protondecoupled spectrum is typically obtained.

Mass Spectrometry (MS)

- Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization EI, or Electrospray Ionization ESI).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.
- Data Acquisition: For the free base, EI-MS is common. For the hydrochloride salt, which is less volatile, ESI-MS is often preferred to observe the protonated molecule [M+H]+.

Spectroscopic Comparison and Interpretation

The protonation of the nitrogen atom in Allyl-prop-2-ynyl-amine to form its hydrochloride salt induces significant and predictable changes in its spectra.

IR Spectroscopy

The most dramatic change in the IR spectrum is the appearance of a very broad and strong absorption band in the 2700-3000 cm $^{-1}$ region for the hydrochloride salt, which is characteristic of the N $^+$ -H stretching vibration in an ammonium salt. This band replaces the weaker N-H stretching vibration of the secondary amine, which is typically found around 3350-3310 cm $^{-1}$.



Additionally, a medium intensity N-H bending vibration appears around 1500-1600 cm⁻¹ in the spectrum of the salt, a region where the free base shows no significant absorption. The absorptions corresponding to the allyl and propargyl groups (C=C, C≡C, and their respective C-H stretches) are generally less affected by the protonation.

NMR Spectroscopy

In the 1 H NMR spectrum, the proton on the nitrogen atom (N-H) of the free base typically appears as a broad singlet at a relatively low chemical shift (1.0-3.0 ppm). Upon protonation, this signal shifts significantly downfield to the 8.0-10.0 ppm region due to the deshielding effect of the positive charge on the nitrogen. The protons on the carbons adjacent to the nitrogen (the α -protons) also experience a downfield shift, although to a lesser extent.

Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen atom (α-carbons) will be deshielded and shift downfield upon formation of the hydrochloride salt. The effect on more distant carbons is generally negligible.

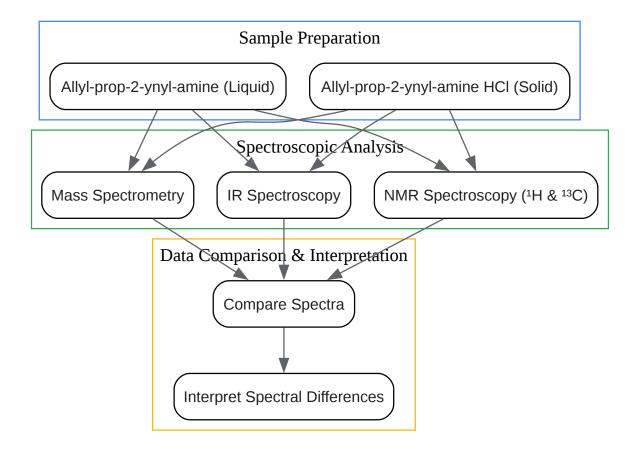
Mass Spectrometry

In the mass spectrum, the free base will show a molecular ion peak (M+) corresponding to its molecular weight (95.14 g/mol). The fragmentation pattern will be characteristic of the molecule's structure, with common losses of allyl or propargyl fragments. When analyzing the hydrochloride salt, especially with ESI-MS, the base peak is often the protonated molecule [M+H]+, which has the same mass-to-charge ratio as the molecular ion of the free base. The fragmentation pattern observed for the salt is typically very similar to that of the free base, as the HCl is often lost prior to or during the fragmentation process.

Conclusion

The spectroscopic comparison of Allyl-prop-2-ynyl-amine and its hydrochloride salt clearly demonstrates the profound effect of protonation on the spectral properties of an amine. The distinct changes observed in IR and NMR spectroscopy, particularly the appearance of the N+H stretch in the IR and the significant downfield shift of the N-H proton in the ¹H NMR, provide unequivocal evidence of salt formation. This guide provides a foundational dataset and interpretation framework that is invaluable for the identification, characterization, and quality assessment of this and similar amine compounds in a research and development setting.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of an amine and its hydrochloride salt.

 To cite this document: BenchChem. [Spectroscopic comparison of Allyl-but-2-ynyl-amine and its hydrochloride salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15364025#spectroscopic-comparison-of-allyl-but-2-ynyl-amine-and-its-hydrochloride-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com